molecular formula C24H27NO6S B2843610 Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate CAS No. 867042-18-0

Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2843610
CAS No.: 867042-18-0
M. Wt: 457.54
InChI Key: IIYWIXAUGMWQJE-UHFFFAOYSA-N
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Description

Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C24H27NO6S and its molecular weight is 457.54. The purity is usually 95%.
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Biological Activity

Ethyl 6-(2-ethoxyphenyl)-4-(4-methanesulfonamidophenyl)-2-oxocyclohex-3-ene-1-carboxylate, with the CAS number 867042-18-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C24H27NO6SC_{24}H_{27}NO_6S with a molecular weight of 457.54 g/mol. The structure includes a cyclohexenone core, which is a common scaffold in many biologically active molecules, and features two substituted phenyl rings: one with an ethoxy group and another with a methanesulfonamide group.

PropertyValue
CAS Number867042-18-0
Molecular FormulaC24H27NO6SC_{24}H_{27}NO_6S
Molecular Weight457.54 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. The presence of the methanesulfonamide moiety is particularly significant as sulfonamides are known for their antibacterial properties. A study on related compounds demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory effects. Compounds containing cyclohexenone cores have been studied for their ability to inhibit pro-inflammatory cytokines. In vitro studies on similar derivatives have shown a decrease in inflammatory markers, indicating that this compound may also possess anti-inflammatory properties .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. The methanesulfonamide group can interact with various enzymes, potentially inhibiting their activity. Research into structurally related compounds has shown inhibition of carbonic anhydrase and other enzymes critical in metabolic pathways .

Case Studies and Research Findings

  • Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Inflammation Model : In a controlled study using lipopolysaccharide (LPS)-induced inflammation in mice, administration of compounds with similar cyclohexenone structures resulted in reduced levels of TNF-alpha and IL-6, suggesting a significant anti-inflammatory effect .
  • Enzyme Interaction : A biochemical assay demonstrated that compounds with the methanesulfonamide group inhibited carbonic anhydrase activity by up to 70%, highlighting the potential for developing therapeutic agents targeting this enzyme .

Properties

IUPAC Name

ethyl 6-(2-ethoxyphenyl)-4-[4-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6S/c1-4-30-22-9-7-6-8-19(22)20-14-17(15-21(26)23(20)24(27)31-5-2)16-10-12-18(13-11-16)25-32(3,28)29/h6-13,15,20,23,25H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYWIXAUGMWQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=CC(=O)C2C(=O)OCC)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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